2-(2,5-Dichlorophenyl)pyrrolidine structure elucidation
2-(2,5-Dichlorophenyl)pyrrolidine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 2-(2,5-Dichlorophenyl)pyrrolidine
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to participate in key hydrogen bonding interactions make it an attractive moiety for drug design. When substituted with an aromatic group, such as the 2,5-dichlorophenyl moiety, the resulting 2-arylpyrrolidine structure presents a chiral center with significant implications for pharmacological activity. The precise determination of the three-dimensional structure, including connectivity, regiochemistry, and absolute stereochemistry, is a critical and legally mandated step in the development of any new chemical entity for therapeutic use.
This technical guide provides a comprehensive, field-proven methodology for the complete structure elucidation of 2-(2,5-Dichlorophenyl)pyrrolidine. As experimental spectroscopic data for this specific molecule is not extensively available in the public domain, this guide will serve as a procedural blueprint. We will leverage established principles of spectroscopic analysis, referencing data from closely related analogs to predict and interpret the expected results. This approach mirrors the real-world challenges faced by researchers when encountering a novel compound. Every protocol described is designed as a self-validating system, where orthogonal techniques are employed to build a cohesive and unambiguous structural assignment.
Chapter 1: Synthesis and Purification
A robust structural elucidation program begins with a pure sample. The synthesis of 2-(2,5-dichlorophenyl)pyrrolidine can be approached through several established routes for 2-arylpyrrolidines. A common and effective method involves the addition of a Grignard reagent to a cyclic imine precursor, followed by reduction.
Proposed Synthetic Pathway
A plausible pathway starts from commercially available 1-pyrroline-5-carboxylic acid or a derivative thereof. The key steps would involve the formation of a suitable cyclic imine intermediate, followed by the nucleophilic addition of a 2,5-dichlorophenyl Grignard reagent.
Experimental Protocol: Synthesis
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Grignard Reagent Formation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add magnesium turnings. Add a solution of 1-bromo-2,5-dichlorobenzene in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction with gentle heating or the addition of a small iodine crystal if necessary. Reflux the mixture until the magnesium is consumed.
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Nucleophilic Addition: Cool the Grignard reagent to 0 °C. In a separate flask, dissolve the pyrroline-based precursor in anhydrous THF and cool to 0 °C. Add the Grignard reagent to the precursor solution dropwise, maintaining the temperature at 0 °C.
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Reduction and Cyclization: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Quench the reaction carefully with a saturated aqueous solution of ammonium chloride. The resulting intermediate can then be reduced using a suitable reducing agent like sodium borohydride (NaBH₄) to yield the target 2-(2,5-dichlorophenyl)pyrrolidine.
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Work-up and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to obtain the racemic product with high purity.
Purity Assessment
The purity of the final compound is paramount and must be confirmed before proceeding with structural analysis.
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High-Performance Liquid Chromatography (HPLC): Develop a reverse-phase HPLC method to assess purity. A C18 column with a mobile phase gradient of water and acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a good starting point. The purity should be >98% by peak area at a suitable UV wavelength (e.g., 254 nm).
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Liquid Chromatography-Mass Spectrometry (LC-MS): Confirm the mass of the main peak from the HPLC analysis corresponds to the target compound.
Chapter 2: Spectroscopic Characterization for Connectivity
A suite of spectroscopic techniques is employed to determine the molecular formula and the connectivity of the atoms within the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and valuable fragmentation information that aids in confirming the structure.
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Expertise & Experience: For a molecule like 2-(2,5-dichlorophenyl)pyrrolidine, both soft ionization (Electrospray Ionization, ESI) and hard ionization (Electron Ionization, EI) techniques are valuable. ESI will primarily provide the protonated molecular ion [M+H]⁺, confirming the molecular weight. EI will induce fragmentation, offering clues about the different parts of the molecule. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments (M, M+2, M+4 peaks with a ratio of approximately 9:6:1).
| Technique | Ion | Predicted m/z | Key Information |
| ESI-MS (Positive) | [M+H]⁺ | 216.03 | Confirms Molecular Weight. The isotopic pattern for two chlorines (m/z 216, 218, 220) will be a key diagnostic feature. |
| EI-MS | M⁺˙ | 215.02 | Molecular ion with the characteristic Cl₂ isotopic pattern. |
| EI-MS Fragment | [M-Cl]⁺ | 180.06 | Loss of a chlorine atom. |
| EI-MS Fragment | [C₄H₈N]⁺ | 70.07 | Pyrrolidine ring fragment. |
| EI-MS Fragment | [C₆H₃Cl₂]⁺ | 144.96 | Dichlorophenyl fragment. |
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Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
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ESI-MS Analysis: Infuse the sample solution into a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument) using electrospray ionization in positive ion mode.
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Data Analysis: Determine the accurate mass of the [M+H]⁺ ion. Compare the measured mass and the isotopic distribution pattern with the theoretical values for the molecular formula C₁₀H₁₁Cl₂N. The mass error should be less than 5 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
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Expertise & Experience: The key diagnostic peaks for 2-(2,5-dichlorophenyl)pyrrolidine will be the N-H stretch of the secondary amine, C-H stretches from both the aliphatic pyrrolidine ring and the aromatic ring, and C-Cl stretches. The absence of a carbonyl (C=O) stretch around 1700 cm⁻¹ is also a crucial piece of evidence.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300-3500 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aliphatic C-H | C-H Stretch | 2850-2960 |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| C-N Stretch | C-N Stretch | 1020-1250 |
| C-Cl Stretch | C-Cl Stretch | 600-800 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for determining the detailed carbon-hydrogen framework of an organic molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for an unambiguous assignment.
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Expertise & Experience: The dichlorophenyl group will act as a strong electron-withdrawing group, which will deshield the adjacent proton on the pyrrolidine ring (H2). The protons on the pyrrolidine ring will form a complex spin system due to their diastereotopic nature. 2D NMR experiments are therefore not just helpful, but essential for assigning the structure.
| Proton | Predicted δ (ppm) | Multiplicity | Integration |
| Aromatic (3H) | 7.0 - 7.5 | m | 3H |
| Pyrrolidine H2 | 4.2 - 4.5 | t or dd | 1H |
| Pyrrolidine H5 | 3.0 - 3.4 | m | 2H |
| Pyrrolidine H3, H4 | 1.8 - 2.3 | m | 4H |
| Amine N-H | 1.5 - 2.5 | br s | 1H |
| Carbon | Predicted δ (ppm) |
| Aromatic C1' (ipso to pyrrolidine) | 140 - 145 |
| Aromatic C2', C5' (ipso to Cl) | 130 - 135 |
| Aromatic C3', C4', C6' | 125 - 130 |
| Pyrrolidine C2 | 60 - 65 |
| Pyrrolidine C5 | 45 - 50 |
| Pyrrolidine C3, C4 | 25 - 35 |
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Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
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1D NMR: Acquire a standard ¹H NMR spectrum and a proton-decoupled ¹³C NMR spectrum.
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2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will be crucial for tracing the connectivity of the protons within the pyrrolidine ring.
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2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of the carbon signals for all protonated carbons.
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2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is key for establishing the connection between the pyrrolidine ring and the dichlorophenyl ring. For example, a correlation between the H2 proton of the pyrrolidine and the C1' and C6' carbons of the aromatic ring would definitively prove the connectivity.
Caption: Workflow for NMR-based structure elucidation.
Chapter 3: Stereochemical Characterization
Once the connectivity is established, the final and often most challenging task is to determine the absolute configuration of the chiral center at C2 of the pyrrolidine ring.
Chiral Chromatography
The first step is to separate the two enantiomers of the racemic mixture.
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Column Screening: Screen a variety of chiral stationary phases (CSPs), such as those based on derivatized cellulose or amylose.
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Method Development: Optimize the mobile phase (typically a mixture of a hydrocarbon like hexane and an alcohol like isopropanol) to achieve baseline separation of the two enantiomeric peaks.
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Preparative Separation: Scale up the optimized analytical method to a preparative scale to isolate milligram quantities of each pure enantiomer.
Chiroptical Spectroscopy
Once the enantiomers are isolated, their interaction with plane-polarized light can be measured to help determine their absolute configuration.[2][3]
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Optical Rotation: Measurement of the specific rotation ([α]_D) is a classical method. While it doesn't directly give the absolute configuration without a known standard, it confirms the optical activity of the separated enantiomers.
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Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light. By comparing the experimental ECD spectrum with a spectrum predicted by time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., the (R)-enantiomer), the absolute configuration can be assigned.
Caption: Workflow for assigning absolute configuration.
Chapter 4: The Definitive Structure: Single-Crystal X-ray Crystallography
While the combination of spectroscopic methods provides a very high degree of confidence in the structure, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of both connectivity and relative and absolute stereochemistry.[4]
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Expertise & Experience: The main challenge is often growing a high-quality single crystal suitable for diffraction. This can be a process of trial and error, screening various solvents and crystallization techniques (slow evaporation, vapor diffusion, etc.). If the free base does not crystallize well, forming a salt (e.g., with HCl or a chiral acid like tartaric acid) can often improve crystal quality. Using a chiral salt can also allow for the determination of the absolute configuration via anomalous dispersion (the Flack parameter).
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Crystal Growth: Screen for crystallization conditions by dissolving the purified compound (or a salt derivative) in a variety of solvents and employing techniques like slow evaporation of the solvent, or diffusion of an anti-solvent.
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Data Collection: Mount a suitable single crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.
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Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson methods. Refine the structural model against the experimental data.
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Absolute Structure Determination: If anomalous dispersion data is collected, the Flack parameter can be calculated. A value close to zero for one enantiomer confirms the absolute configuration.
Conclusion: A Self-Validating, Multi-Technique Approach
The structure elucidation of a novel compound like 2-(2,5-Dichlorophenyl)pyrrolidine is a puzzle where each piece of analytical data provides a crucial clue. No single technique is sufficient on its own. The power of this methodology lies in its self-validating nature: the molecular formula from HRMS must match the atoms observed in the NMR spectra. The functional groups identified by IR must be consistent with the chemical environments seen in NMR. Finally, the connectivity determined by 2D NMR and the absolute configuration suggested by chiroptical methods must all be in perfect agreement with the three-dimensional structure revealed by X-ray crystallography. By following this integrated and rigorous approach, researchers and drug development professionals can establish the structure of new chemical entities with the highest degree of scientific certainty.
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